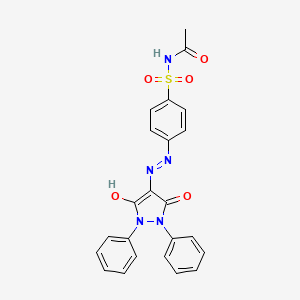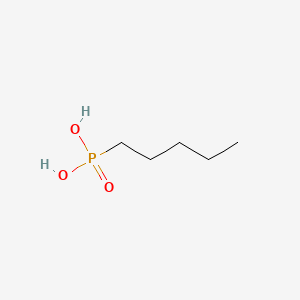
2-(Ethenesulfonyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 202577 is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 202577 has shown promise in various preclinical studies, making it a subject of ongoing research in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202577 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as oxidation or reduction, to achieve the desired chemical structure. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of NSC 202577 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the production process.
化学反应分析
Types of Reactions
NSC 202577 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in NSC 202577. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
NSC 202577 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of NSC 202577 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. This compound may inhibit enzymes or receptors involved in critical cellular processes, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
NSC 202577 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its potent anticancer activity but with a different mechanism of action.
NSC 654321: Shares structural similarities but differs in its chemical reactivity and biological effects.
属性
CAS 编号 |
23654-93-5 |
|---|---|
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC 名称 |
2-ethenylsulfonylnaphthalene |
InChI |
InChI=1S/C12H10O2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 |
InChI 键 |
MUJRPOWKCLTMDN-UHFFFAOYSA-N |
规范 SMILES |
C=CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















